molecular formula C13H12O B11968134 4-Methyl-4-phenyl-cyclohexa-2,5-dienone CAS No. 28937-18-0

4-Methyl-4-phenyl-cyclohexa-2,5-dienone

Cat. No.: B11968134
CAS No.: 28937-18-0
M. Wt: 184.23 g/mol
InChI Key: NRVYQWOHUGLXOW-UHFFFAOYSA-N
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Description

4-Methyl-4-phenyl-cyclohexa-2,5-dienone: is an organic compound with the molecular formula C13H12O It is a cyclohexadienone derivative characterized by a phenyl group and a methyl group attached to the cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-4-phenyl-cyclohexa-2,5-dienone can be synthesized through several methods. One common approach involves the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using biocatalysts such as ene-reductases. This method allows for the efficient production of chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The use of biocatalysts and metal-catalyzed processes can be optimized for industrial applications to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-phenyl-cyclohexa-2,5-dienone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dienone to cyclohexenone or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Formation of quinones or phenolic derivatives.

    Reduction: Formation of cyclohexenone or cyclohexanol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Methyl-4-phenyl-cyclohexa-2,5-dienone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenyl-cyclohexa-2,5-dienone involves its interaction with various molecular targets and pathways. For example, in biocatalytic desymmetrization reactions, the compound undergoes hydrogenation catalyzed by ene-reductases, leading to the formation of chiral products with high enantioselectivity . The specific molecular targets and pathways depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

  • 4-Methyl-4-trichloromethyl-cyclohexa-2,5-dienone
  • 4,4-Diphenyl-cyclohexa-2,5-dienone
  • 4-(2-Methoxy-4-methyl-phenyl)-4-methyl-cyclohexa-2,5-dienone
  • 4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone

Comparison: 4-Methyl-4-phenyl-cyclohexa-2,5-dienone is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it offers distinct advantages in terms of enantioselective synthesis and the formation of chiral products .

Properties

IUPAC Name

4-methyl-4-phenylcyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVYQWOHUGLXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270363
Record name 4-Methyl-4-phenyl-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28937-18-0
Record name 4-Methyl-4-phenyl-2,5-cyclohexadien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28937-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-4-phenyl-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-4-PHENYL-CYCLOHEXA-2,5-DIENONE
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